XPF is encoded by the ERCC4 gene located on chromosome 16 in humans. It is classified under structure-specific endonucleases, which are essential for recognizing and cleaving damaged DNA strands. The classification of XPF as part of the nucleotide excision repair pathway highlights its role in maintaining genomic integrity by facilitating the removal of bulky DNA lesions caused by environmental factors like UV radiation.
The synthesis of compounds related to XPF, including inhibitors targeting its activity, typically involves organic synthesis techniques such as late-stage functionalization and reductive amination. For instance, the synthesis of specific inhibitors has been achieved through the alkylation of piperazine derivatives followed by various chemical transformations to produce active compounds that can modulate XPF-ERCC1 activity.
In one study, a series of inhibitors were synthesized using a combination of in silico screening and experimental validation. These methods allow for the identification of compounds that effectively inhibit the endonuclease activity of XPF-ERCC1, which is pivotal for enhancing the sensitivity of cancer cells to chemotherapeutic agents like cisplatin .
XPF exhibits a complex structure characterized by several functional domains that facilitate its interaction with DNA and other proteins involved in repair processes. The crystal structure of the XPF-ERCC1 complex reveals a heterodimer configuration essential for its endonuclease function. The structural data indicate that XPF contains a nuclease domain responsible for its enzymatic activity, while ERCC1 stabilizes this complex and enhances substrate recognition.
Key structural features include:
XPF participates in several critical chemical reactions during DNA repair:
The reaction mechanisms involve coordinated interactions with DNA substrates, where conformational changes in the protein facilitate precise incision at damaged sites .
The mechanism by which XPF functions involves several steps:
This process is tightly regulated and involves multiple protein-protein interactions that ensure high fidelity during DNA repair .
XPF is characterized by specific physical properties relevant to its function:
Chemical properties include its ability to form complexes with various substrates and other proteins, which is crucial for its role in DNA repair pathways.
XPF has significant applications in scientific research:
The ERCC1-XPF heterodimer is a structure-specific endonuclease essential for maintaining genomic integrity through its involvement in multiple DNA repair pathways. This complex consists of the ERCC1 (excision repair cross-complementation group 1) subunit, which facilitates protein-protein interactions and DNA binding, and the XPF (xeroderma pigmentosum complementation group F) subunit that provides the catalytic endonuclease activity. The complex exhibits 5'→3' directionality and specifically cleaves DNA at junctions between double-stranded and single-stranded regions, a capability critical for its functions [3] [5] [10].
In nucleotide excision repair (NER), ERCC1-XPF performs the 5' incision during the excision of bulky DNA adducts. The process begins with damage recognition by XPC-RAD23B in global genome repair or stalled RNA polymerase II in transcription-coupled repair. Following verification by XPA and DNA unwinding by TFIIH, ERCC1-XPF cleaves the damaged strand 22-28 nucleotides upstream (5') of the lesion. This incision event facilitates the removal of the oligonucleotide fragment containing the damage, enabling subsequent gap-filling synthesis and ligation. Cells deficient in ERCC1-XPF exhibit extreme sensitivity to ultraviolet (UV) radiation due to defective NER, as observed in xeroderma pigmentosum patients with mutations in these genes [5] [10].
For interstrand crosslink (ICL) repair, ERCC1-XPF plays an indispensable role in the initial "unhooking" step. ICLs are exceptionally toxic DNA lesions induced by platinum-based chemotherapeutics (e.g., cisplatin), mitomycin C, and endogenous metabolites like formaldehyde. These lesions covalently link both DNA strands, preventing DNA unwinding and replication. During replication fork stalling, the Fanconi anemia (FA) pathway coordinates recruitment of ERCC1-XPF to incise the DNA backbone adjacent to the ICL. The complex cleaves one strand on either side of the crosslink, releasing the crosslinked oligonucleotide and allowing translesion synthesis and homologous recombination to complete the repair. The critical nature of ERCC1-XPF in ICL repair is evidenced by the extreme cisplatin sensitivity observed in ERCC1- or XPF-deficient cells, exceeding that seen in cells deficient in other NER components [3] [4] [10].
Table 1: Key DNA Repair Pathways Dependent on ERCC1-XPF Activity
Pathway | DNA Lesion Targeted | Function of ERCC1-XPF | Cellular Consequence of Deficiency |
---|---|---|---|
Nucleotide Excision Repair (NER) | UV-induced photoadducts (CPDs, 6-4PPs), bulky adducts | 5' incision during excision of damaged oligonucleotide | Hypersensitivity to UV light; Xeroderma Pigmentosum |
Interstrand Crosslink (ICL) Repair | Platinum-DNA adducts, psoralen, mitomycin C | DNA incision for ICL unhooking | Extreme sensitivity to crosslinking agents; Fanconi Anemia (FANCQ subtype) |
Homologous Recombination (HR) | Double-strand breaks | Removal of nonhomologous 3' tails during single-strand annealing | Defective DSB repair; Genomic instability |
Overexpression of ERCC1-XPF has emerged as a significant predictor of poor therapeutic response and chemoresistance in non-small cell lung cancer (NSCLC), particularly to platinum-based therapies. Cisplatin and carboplatin exert their cytotoxic effects primarily by forming intrastrand and interstrand DNA crosslinks. Tumor cells exhibiting elevated levels of ERCC1-XPF demonstrate enhanced capacity to repair these platinum-induced DNA lesions, thereby promoting therapeutic resistance and disease progression. Multiple clinical studies have established a correlation between high ERCC1 expression and reduced overall survival in cisplatin-treated NSCLC patients [1] [6] [8].
The assessment of ERCC1 as a biomarker has predominantly relied on immunohistochemical (IHC) analysis using antibodies like the monoclonal 8F1 antibody. Early retrospective studies suggested that patients with ERCC1-negative tumors derived significant survival benefits from platinum-based adjuvant chemotherapy, while those with ERCC1-positive tumors showed minimal benefit. However, large-scale validation efforts revealed substantial limitations. Crucially, the 8F1 antibody and other commercially available antibodies (16 tested) failed to distinguish between the four functionally distinct ERCC1 isoforms (201, 202, 203, 204). Only the ERCC1-201 isoform forms a functional complex with XPF and possesses DNA repair capacity. Isoforms 202, 203, and 204 are catalytically inactive and cannot dimerize with XPF. Consequently, IHC positivity often reflects nonfunctional isoforms, explaining the failure to validate ERCC1 IHC as a predictive biomarker in prospective trials like the JBR.10 and CALGB 9633 studies [6].
Despite these challenges, molecular analyses (mRNA quantification, isoform-specific PCR) continue to support the biological rationale. Tumors exhibiting high mRNA expression of functional ERCC1 isoforms demonstrate enhanced DNA repair capacity and intrinsic resistance. For instance, NSCLC cell lines like H1299 with high ERCC1 expression require significantly higher cisplatin concentrations to achieve cytotoxicity comparable to low-expressing cells. This underscores ERCC1-XPF as a mechanistic determinant of resistance, even while technical limitations hamper its clinical application as a biomarker [1] [6] [8].
Table 2: ERCC1 Biomarker Studies in NSCLC: Correlation with Treatment Outcomes
Study/Model | Detection Method | Key Finding | Validation Status |
---|---|---|---|
Early Retrospective IHC Studies (e.g., IALT Biology) | 8F1 Antibody (older batches) | ERCC1 negativity predicted cisplatin benefit | Initial positive correlation |
Validation Sets (JBR.10, CALGB 9633 Trials) | 8F1 Antibody (recent batches) | No significant predictive effect; High false-positive rate (77%) | Validation failed - Antibody batch variability |
Molecular Analysis (Functional Isoforms) | mRNA/RT-PCR (ERCC1-201) | High ERCC1-201 expression correlates with cisplatin resistance | Mechanistically confirmed in cell lines (H1299) |
In Vitro Models | siRNA Knockdown/Protein Analysis | ERCC1-XPF downregulation sensitizes NSCLC cells to cisplatin | Consistently replicated |
Pharmacological inhibition of the ERCC1-XPF complex presents a compelling strategy to overcome platinum resistance in NSCLC and other solid tumors. Inhibitors targeting this complex aim to disrupt DNA repair pathways specifically upregulated in cancer cells, thereby potentiating the cytotoxicity of platinum drugs without significantly increasing damage to normal cells, which possess functional backup repair mechanisms. Two primary targeting strategies have emerged: protein-protein interaction inhibitors disrupting ERCC1-XPF dimerization, and endonuclease inhibitors blocking the catalytic activity of XPF [1] [4] [7].
Protein-protein interaction inhibitors focus on disrupting the heterodimer interface. Virtual screening targeting the Phe293 residue within the critical ERCC1/XPF interaction domain (central to complex stability) identified several promising compounds. Among these, XPF-SE4 (cited in recent screening studies) exemplifies this class. These compounds bind within the hydrophobic pocket at the dimer interface, preventing the conformational stability required for endonuclease activity. Proof-of-concept molecules like compound A4 (a novel inhibitor) demonstrated efficacy in sensitizing colorectal cancer cells to carboplatin and oxaliplatin. Nano-delivery systems (e.g., PEO-b-PBCL polymeric nanoparticles) enhanced A4 delivery, improving tumor growth inhibition in preclinical models. Mechanistically, these inhibitors reduce cellular ERCC1-XPF complex levels, inhibit NER activity, and significantly amplify platinum-induced DNA damage [1] [7] [8].
Direct endonuclease inhibitors target the catalytic site of XPF. High-throughput and in silico screening campaigns identified compounds like NSC130813 and NSC16168, which specifically inhibit ERCC1-XPF endonuclease activity in vitro and in cellular assays. These inhibitors sensitize NER-proficient cells to cisplatin and UV radiation but show minimal effect in NER-deficient cells, confirming target specificity. Crucially, they overcome resistance even in tumors with high ERCC1-XPF expression [4].
The synergistic effect of ERCC1-XPF inhibitors combined with platinum agents is profound. Studies report 3- to 10-fold reductions in cisplatin IC50 values in resistant NSCLC, ovarian, and colorectal cancer cell lines pre-treated with experimental inhibitors like XPF-SE4. This synergy is attributed to the accumulation of unresolved platinum-DNA adducts and ICLs, leading to replication fork collapse, double-strand breaks, and ultimately, apoptotic cell death. The dependency of this sensitization on functional XPF was confirmed using isogenic XPF-knockout cell lines (e.g., HCT116 XPF-/-), where inhibitor efficacy is abrogated [4] [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7